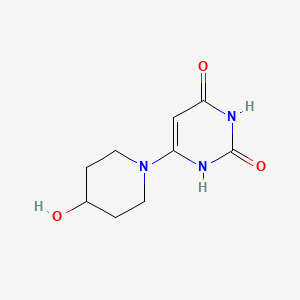
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a chlorine atom, a hydroxymethyl group, and a ketone group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation or alkylation. The hydroxymethyl group could potentially be involved in reactions with electrophiles, and the ketone group might undergo typical carbonyl reactions, such as nucleophilic addition .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is a chemical compound that might be involved in the synthesis of various pharmacologically active agents or used as an intermediate in organic synthesis. Although direct studies on this specific compound are scarce, research on similar compounds provides insight into potential applications. For instance, compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one have been prepared and tested for anti-inflammatory activity, highlighting the role of small lipophilic groups in enhancing activity (Goudie et al., 1978). This suggests that the structural motifs present in 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one could be tailored for the development of anti-inflammatory agents.
Potential in Drug Development
The structure of 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one implies potential utility in drug development, particularly as a scaffold for generating novel compounds with therapeutic activities. Derivatives of structurally related compounds, such as 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, have been prepared and tested as analgesics (Radl et al., 1999), indicating that modifications on the chloro and hydroxymethyl groups could lead to new pain management solutions.
Role in Chemical Reactions
The compound's functionality suggests its role in chemical synthesis, possibly serving as a key intermediate in the formation of more complex molecules. For example, the effects of solvents on the asymmetric addition of butyllithium to benzaldehyde using related chiral ligands have demonstrated the critical influence of molecular structure on reaction outcomes, achieving very high optical purity under specific conditions (SoaiKenso & MukaiyamaTeruaki, 1978). This highlights the potential of 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one in stereoselective synthesis and its applications in creating optically active pharmaceuticals.
Propriétés
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-4-7(2)8(5-12)6-13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJMJAQSLQPYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
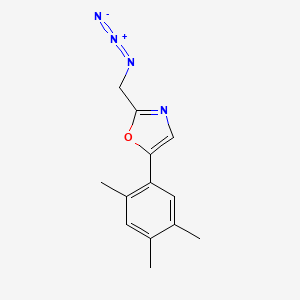
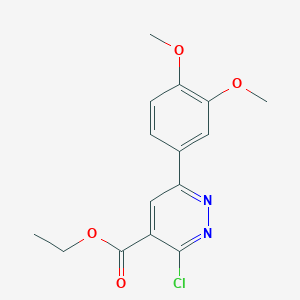
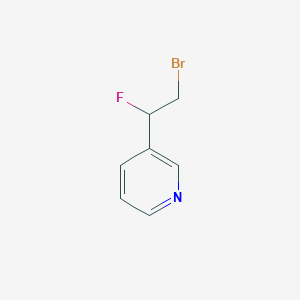
![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
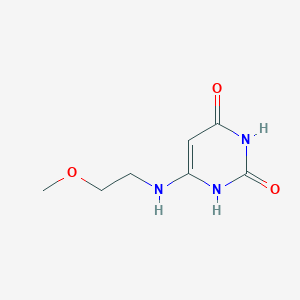
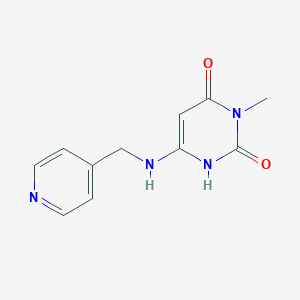
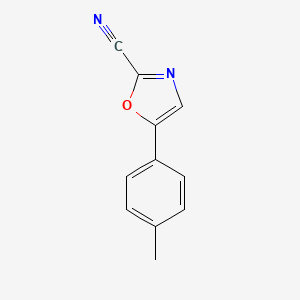
![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)
